Cas no 2098063-68-2 (3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol)

3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol structure
2098063-68-2 structure
商品名:3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol
CAS番号:2098063-68-2
MF:C14H21NO2
メガワット:235.32204413414
CID:5725821
PubChem ID:121200275

3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol 化学的及び物理的性質

名前と識別子

    • 3-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol
    • F1907-3045
    • 3-[[4-(2-hydroxyethyl)piperidin-1-yl]methyl]phenol
    • AKOS026707961
    • 2098063-68-2
    • 3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol
    • インチ: 1S/C14H21NO2/c16-9-6-12-4-7-15(8-5-12)11-13-2-1-3-14(17)10-13/h1-3,10,12,16-17H,4-9,11H2
    • InChIKey: YPFGPYOBJAMRIL-UHFFFAOYSA-N
    • ほほえんだ: OCCC1CCN(CC2C=CC=C(C=2)O)CC1

計算された属性

  • せいみつぶんしりょう: 235.157228913g/mol
  • どういたいしつりょう: 235.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 43.7Ų

3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-3045-10g
3-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol
2098063-68-2 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-3045-0.25g
3-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol
2098063-68-2 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3045-5g
3-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol
2098063-68-2 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-3045-0.5g
3-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol
2098063-68-2 95%+
0.5g
$380.0 2023-09-07
TRC
H209456-500mg
3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol
2098063-68-2
500mg
$ 365.00 2022-06-04
TRC
H209456-1g
3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol
2098063-68-2
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-3045-1g
3-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol
2098063-68-2 95%+
1g
$401.0 2023-09-07
TRC
H209456-100mg
3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol
2098063-68-2
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-3045-2.5g
3-((4-(2-hydroxyethyl)piperidin-1-yl)methyl)phenol
2098063-68-2 95%+
2.5g
$802.0 2023-09-07

3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol 関連文献

3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenolに関する追加情報

Introduction to 3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol (CAS No. 2098063-68-2)

3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol, with the chemical identifier CAS No. 2098063-68-2, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that feature a phenolic group linked to a piperidine ring, which is further substituted with a hydroxyethyl moiety. Such structural motifs are often explored for their ability to interact with biological targets, making them promising candidates for drug discovery and development.

The< strong>piperidine ring is a common structural element in many pharmacologically active agents, known for its ability to mimic the flexibility and binding properties of natural amino acid side chains. In particular, the presence of a secondary amine in the piperidine ring can enhance solubility and bioavailability, while also allowing for diverse functionalization. The hydroxyethyl group attached to the piperidine ring introduces additional polarity and potential for hydrogen bonding interactions, which can be critical for binding affinity and selectivity.

The< strong>phenolic group in 3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol is another key feature that contributes to its potential biological activity. Phenols are well-known for their antioxidant properties and their ability to participate in various redox reactions within biological systems. The presence of this group can also facilitate interactions with metal ions, which are often involved in enzymatic processes and signaling pathways. The combination of these structural elements suggests that this compound may have multiple modes of action, making it a versatile tool for research in medicinal chemistry.

Recent research in the field of drug discovery has highlighted the importance of structure-activity relationships (SARs) in designing molecules with desired biological properties. The< strong>3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol molecule provides an excellent example of how modifications at specific positions can influence biological activity. For instance, the substitution pattern on the piperidine ring and the position of the hydroxyethyl group can significantly affect how the molecule interacts with target proteins or enzymes. By systematically varying these substituents, chemists can optimize the compound's potency, selectivity, and pharmacokinetic properties.

In addition to its potential as a drug candidate, 3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol may also serve as a valuable intermediate in the synthesis of more complex molecules. Its unique structural features make it a versatile building block that can be modified through various chemical reactions, such as nucleophilic substitution, alkylation, or acylation. These modifications can lead to the creation of novel derivatives with enhanced biological activity or improved pharmacological profiles.

The< strong>CAS No. 2098063-68-2 registry number ensures that researchers have a unique identifier for this compound, facilitating its use in databases, literature references, and regulatory submissions. This standardized identification system is crucial for maintaining consistency and accuracy in scientific communication and documentation.

Current advancements in computational chemistry and molecular modeling have further accelerated the process of drug discovery by allowing researchers to predict the binding affinity and interaction modes of molecules like 3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol before conducting expensive experimental studies. These computational tools can simulate how the compound interacts with biological targets at the atomic level, providing insights into potential mechanisms of action and helping to guide further optimization efforts.

The< strong>piperidine moiety in this compound is particularly interesting because it is commonly found in many approved drugs due to its favorable pharmacokinetic properties. Piperidine-based scaffolds have been successfully used in the development of antiviral agents, antipsychotics, and central nervous system (CNS) drugs. The hydroxyethyl group adds an additional layer of complexity by influencing solubility and metabolic stability, which are critical factors in drug development.

Recent studies have also explored the use of< strong>phenolic compounds as modulators of enzyme activity and signaling pathways. These compounds have shown promise in treating various diseases by interacting with key proteins involved in metabolic disorders, inflammation, and cancer. The combination of these structural features in 3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol suggests that it may have therapeutic potential in multiple disease areas.

The synthesis of< strong>CAS No. 2098063-68-2 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation, nucleophilic aromatic substitution, and protecting group strategies are often employed to construct the complex molecular framework efficiently. The availability of high-quality starting materials and reagents is essential for achieving successful synthetic outcomes.

In conclusion, 3-((4-(2-Hydroxyethyl)piperidin-1-yl)methyl)phenol is a structurally interesting compound with significant potential for further exploration in pharmaceutical research. Its unique combination of functional groups makes it a promising candidate for drug discovery efforts aimed at developing new therapies for various diseases. As research continues to uncover new applications for this molecule, it is likely that< strong>CAS No. 2098063-68-2 will become an important reference point for scientists working in medicinal chemistry and biochemistry.

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